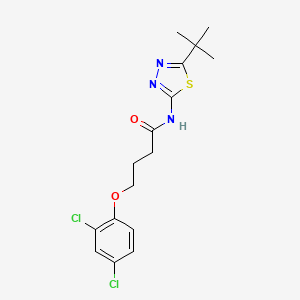![molecular formula C21H26ClN3O B5190212 N-benzyl-N'-{[1-(3-chlorobenzyl)-4-piperidinyl]methyl}urea](/img/structure/B5190212.png)
N-benzyl-N'-{[1-(3-chlorobenzyl)-4-piperidinyl]methyl}urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-N'-{[1-(3-chlorobenzyl)-4-piperidinyl]methyl}urea (referred to as "Compound X" for brevity) is a synthetic compound that has been the subject of several scientific studies due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
Compound X has been studied for its potential applications in several fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, Compound X has been shown to have potential as a treatment for anxiety and depression, as well as for the management of addiction. In pharmacology, Compound X has been studied for its potential use as an analgesic and as a treatment for inflammation. In medicinal chemistry, Compound X has been explored as a potential lead compound for the development of new drugs.
Mecanismo De Acción
The mechanism of action of Compound X is not fully understood, but it is believed to act as an antagonist at the κ-opioid receptor, which is involved in the regulation of pain, mood, and addiction. By blocking this receptor, Compound X may reduce the effects of opioids and provide relief from pain and other symptoms associated with addiction.
Biochemical and Physiological Effects
Studies have shown that Compound X can produce a range of biochemical and physiological effects. In animal studies, Compound X has been shown to reduce pain and inflammation, as well as to have anxiolytic and antidepressant effects. It has also been shown to reduce the rewarding effects of opioids, suggesting that it may have potential as a treatment for addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of Compound X is that it can be easily synthesized using readily available starting materials. It also has a relatively simple chemical structure, which makes it an attractive target for medicinal chemistry research. However, one limitation of Compound X is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in vivo.
Direcciones Futuras
There are several future directions for research on Compound X. One area of interest is the development of analogs with improved potency and selectivity for the κ-opioid receptor. Another area of interest is the investigation of the effects of Compound X on other neurotransmitter systems, such as the dopamine and serotonin systems, which are also involved in the regulation of pain, mood, and addiction. Additionally, more studies are needed to fully understand the mechanism of action of Compound X and its potential applications in the treatment of various disorders.
Métodos De Síntesis
Compound X can be synthesized using a multistep process involving the reaction of piperidine with benzyl chloride, followed by the reaction of the resulting product with 3-chlorobenzyl isocyanate. The final step involves the reaction of the resulting product with benzyl isocyanate to yield Compound X.
Propiedades
IUPAC Name |
1-benzyl-3-[[1-[(3-chlorophenyl)methyl]piperidin-4-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN3O/c22-20-8-4-7-19(13-20)16-25-11-9-18(10-12-25)15-24-21(26)23-14-17-5-2-1-3-6-17/h1-8,13,18H,9-12,14-16H2,(H2,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUKUKXLUZRAWKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NCC2=CC=CC=C2)CC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclopentyl-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B5190135.png)
![ethyl 3-{2-[(3-bromophenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5190145.png)
![4-{[4-(2-methylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-yl]amino}benzoic acid hydrobromide](/img/structure/B5190159.png)
![N-(2-methoxyethyl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5190165.png)
![(1R*,2S*)-N-({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-propylcyclopropanecarboxamide](/img/structure/B5190173.png)

![N-({[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3,4-dimethylbenzamide](/img/structure/B5190180.png)
![2-[(9-amino-6,10-dicyano-8-azaspiro[4.5]deca-6,9-dien-7-yl)thio]-N-(4-bromophenyl)acetamide](/img/structure/B5190184.png)
![N-(4-ethylphenyl)-N'-{2-[4-(4-methoxybenzoyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B5190186.png)


![5,10-di-2-furyl-2,7-bis(4-methoxyphenyl)tetrahydropyrrolo[3,4-c]pyrrolo[3',4':4,5]pyrazolo[1,2-a]pyrazole-1,3,6,8(2H,3aH,5H,7H)-tetrone](/img/structure/B5190204.png)
![2-chloro-N-{2-[(2-ethylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5190219.png)
